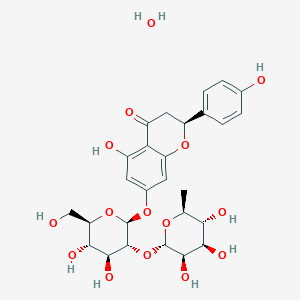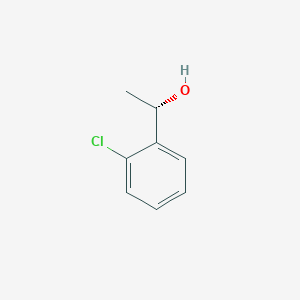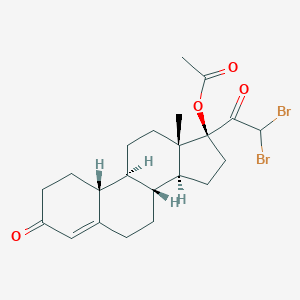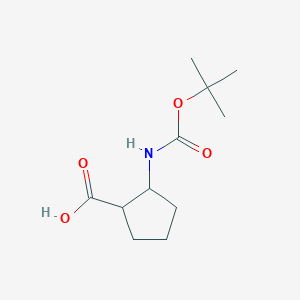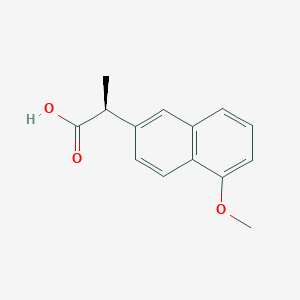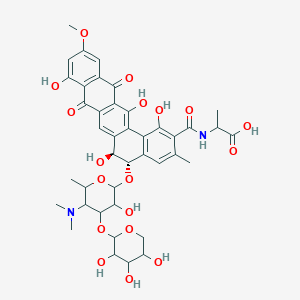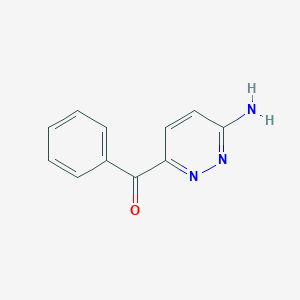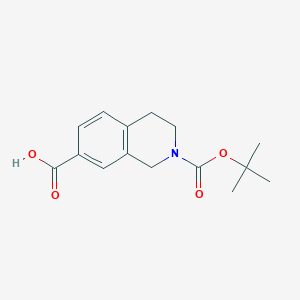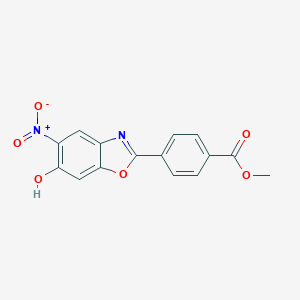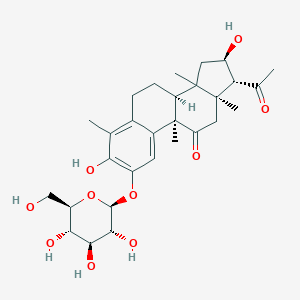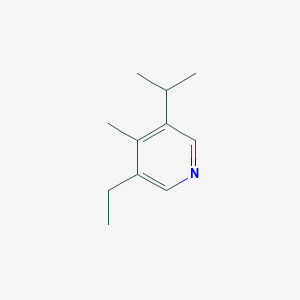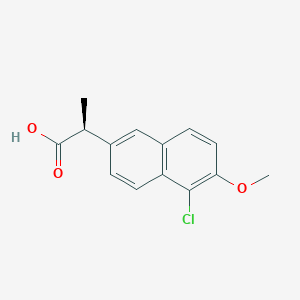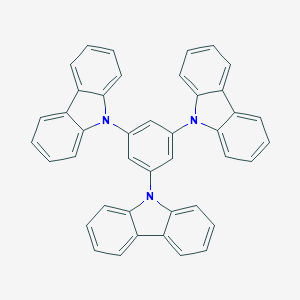
1,3,5-Tri(9H-carbazol-9-yl)benzene
Übersicht
Beschreibung
1,3,5-Tri(9H-carbazol-9-yl)benzene, also known as tCP, is an electron-rich compound. It has three carbazole units attached to the benzene ring. This structure makes it an excellent hole-transporting layer (HTL) material. It is primarily used as a phosphorescent host material for light-emitting diodes .
Synthesis Analysis
The synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene can be achieved through carbazolylation reactions . Typically, compounds containing a benzene ring with carbazole units react with electrophilic reagents to synthesize the target product .Molecular Structure Analysis
The molecular formula of 1,3,5-Tri(9H-carbazol-9-yl)benzene is C42H27N3 . It has a molar mass of 573.68 g/mol . The structure consists of a benzene ring with three carbazole units attached to it .Physical And Chemical Properties Analysis
1,3,5-Tri(9H-carbazol-9-yl)benzene is a solid at room temperature . It has a melting point of 325-330°C . The compound has a density of 1.26 g/cm³ . It is soluble in tetrahydrofuran .Wissenschaftliche Forschungsanwendungen
Hole-Transporting Layer (HTL) Material
tCP is an excellent hole-transporting layer (HTL) material . In organic light-emitting diodes (OLEDs), the HTL is responsible for transporting positive charges (holes) from the anode to the emissive layer. The efficiency of this process can significantly affect the performance of the OLED.
Phosphorescent Host Material for Light-Emitting Diodes (LEDs)
tCP is primarily used as a phosphorescent host material for LEDs . In this application, tCP hosts the phosphorescent dopant, which is responsible for light emission. The host material plays a crucial role in determining the efficiency and color purity of the emitted light.
Organic Light-Emitting Diodes (OLEDs)
tCP is used in the fabrication of OLEDs . Its high thermal stability and good film-forming properties make it an ideal choice for this application. OLEDs have a wide range of applications, including display technology and lighting.
Organic Electronics
tCP is used in various organic electronic devices . Its high purity and excellent electronic properties make it suitable for use in devices such as organic solar cells, organic field-effect transistors (OFETs), and organic photodetectors (OPDs).
Electron / Hole Transport Layer Materials
tCP is used as an electron or hole transport layer material . These layers are crucial in devices such as OLEDs and solar cells, where they facilitate the movement of charge carriers.
Zukünftige Richtungen
1,3,5-Tri(9H-carbazol-9-yl)benzene is primarily used as a phosphorescent host material for light-emitting diodes . Its electron-rich nature makes it an excellent hole-transporting layer (HTL) material . As the demand for more efficient and longer-lasting light-emitting diodes grows, the use of 1,3,5-Tri(9H-carbazol-9-yl)benzene in this field is likely to expand .
Eigenschaften
IUPAC Name |
9-[3,5-di(carbazol-9-yl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNOWTJCOPZGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623490 | |
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(9H-carbazol-9-yl)benzene | |
CAS RN |
148044-07-9 | |
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



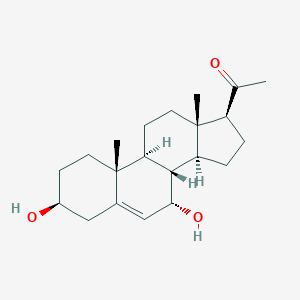
![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)
